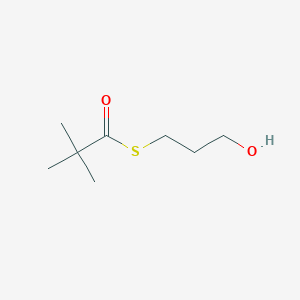

S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate

Description

S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is a thioester derivative characterized by a 2,2-dimethylpropanethioic acid backbone linked via a thioester bond to a 3-hydroxypropyl group. Its molecular structure combines a sterically hindered tertiary carbon (from the 2,2-dimethylpropane moiety) with a hydroxyl group on the propyl chain, enabling unique chemical and biological interactions. The thioester functional group (R-C(=O)-S-R') distinguishes it from conventional esters (R-C(=O)-O-R'), conferring distinct reactivity patterns, such as enhanced nucleophilicity at the sulfur atom and greater susceptibility to hydrolysis under basic conditions compared to oxygen esters . This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functionality (hydroxyl and thioester groups) and structural rigidity.

Properties

CAS No. |

646530-51-0 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

S-(3-hydroxypropyl) 2,2-dimethylpropanethioate |

InChI |

InChI=1S/C8H16O2S/c1-8(2,3)7(10)11-6-4-5-9/h9H,4-6H2,1-3H3 |

InChI Key |

HOKHMQSLUDXFFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)SCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate typically involves the reaction of 3-mercaptopropanol with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate can undergo oxidation reactions, where the thioester group is oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol and alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters and alcohols.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|

| This compound | Thioester, hydroxyl | Nucleophilic acyl substitution (thioester), hydrogen bonding (hydroxyl) | Drug intermediates, polymer chemistry |

| 2,2-Dimethyl-3-hydroxypropanoic acid | Carboxylic acid, hydroxyl | Acid-base reactions, esterification | Biodegradable plastics, surfactants |

| 2,2-Dimethyl-3-hydroxypropionaldehyde | Aldehyde, hydroxyl | Aldol condensation, oxidation to carboxylic acid | Flavoring agents, synthetic building blocks |

| 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol | Hydroxyl, tertiary amine | Receptor binding (amine), hydrogen bonding (hydroxyl) | Neurological drug candidates |

| (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate | Ester, hydroxyl, alkene | Hydrolysis (ester), hydrogenation (alkene) | Lipid-based drug delivery systems |

Reactivity and Stability

- Thioester vs. Ester : The thioester group in this compound exhibits faster hydrolysis under basic conditions compared to oxygen esters (e.g., 2,2-Dimethyl-3-hydroxypropyl acetate) due to the weaker C-S bond. However, thioesters are more resistant to enzymatic degradation than aldehydes (e.g., 2,2-Dimethyl-3-hydroxypropionaldehyde), which are prone to oxidation .

- Steric Effects: The 2,2-dimethyl group imposes steric hindrance, reducing nucleophilic attack at the carbonyl carbon compared to non-methylated analogues like 3-hydroxypropyl propanethioate. This enhances stability in storage but may limit reactivity in certain syntheses .

Research Findings and Challenges

- Stereochemical Influence: Unlike (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate, which relies on stereochemistry for lipid membrane interactions, this compound’s activity is less stereospecific due to its symmetrical 2,2-dimethyl group .

Biological Activity

S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant studies that illustrate its effects.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The thioate group in the compound can form covalent bonds with nucleophilic sites on proteins, which can modulate their activity. Additionally, the presence of an aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing the compound's binding affinity and specificity.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structural characteristics often demonstrate efficacy against a range of microbial pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Therapeutic Potential

Research has indicated that this compound may possess cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in these cells, suggesting potential applications in cancer therapy. However, the selectivity and safety profile of the compound require further exploration to establish therapeutic viability .

Study on Antiviral Properties

A study highlighted the potential antiviral properties of thioate derivatives similar to this compound. These compounds were found to inhibit viral replication in infected cells by acting as prodrugs that are converted into active nucleoside triphosphates within the host cell. This mechanism bypasses the need for initial phosphorylation, enhancing intracellular delivery and efficacy against viral pathogens such as HIV and hepatitis viruses .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Cytotoxic | Covalent bonding with proteins |

| Related Thioate Derivatives | Antiviral | Prodrug activation to nucleoside triphosphates |

This table summarizes the biological activities observed in this compound compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.